molecular formula C18H19ClN2O3S B2929104 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide CAS No. 946261-86-5

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide

Cat. No. B2929104
CAS RN: 946261-86-5
M. Wt: 378.87
InChI Key: MSYNCCZXTFMDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic benefits. This compound has been shown to possess potent anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Antimicrobial Screening

A series of compounds related to the chemical structure of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide have been synthesized and screened for their antimicrobial properties. For instance, derivatives incorporating the thiazole ring have been evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungal strains. These compounds have shown potential therapeutic intervention for microbial diseases, highlighting the importance of such chemical structures in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Biological Activity Studies

Another aspect of research involves the synthesis of compounds with similar structural motifs and their subsequent evaluation for various biological activities. Some of these compounds have shown promising results in preliminary studies for their antibacterial and antifungal properties, warranting further investigation as prospective antimicrobials. This underscores the versatility and potential of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide derivatives in the development of new pharmaceuticals (Patel & Dhameliya, 2010).

Mitosis Inhibition and Other Applications

Further applications of compounds structurally related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide include studies on mitosis inhibition in plant cells, showcasing the potential of such compounds in agricultural research and development. This highlights the broader applicability of these chemical structures beyond medicinal chemistry, extending into areas such as crop protection and plant biology (Merlin et al., 1987).

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-12-4-5-14(10-13(12)2)18(22)20-15-6-7-16(19)17(11-15)21-8-3-9-25(21,23)24/h4-7,10-11H,3,8-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYNCCZXTFMDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide

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